Pyridyl disulfide ethyl methacrylate (PDSEMA), CAS 910128-59-5, is a specialized functional monomer procured primarily for the synthesis of redox-responsive polymers and smart materials[1]. Featuring a polymerizable methacrylate backbone and a pendant pyridyl disulfide (PDS) group, PDSEMA is highly compatible with controlled radical polymerization techniques such as RAFT and ATRP, allowing for the creation of well-defined linear, block, and star architectures [2]. The core procurement value of PDSEMA lies in its ability to undergo highly selective, reversible thiol-disulfide exchange reactions post-polymerization under mild aqueous conditions[1]. This dual functionality enables manufacturers and researchers to decouple the polymerization step from the functionalization step, providing a versatile, process-friendly platform for bioconjugation, targeted drug delivery, and dynamic hydrogel formulation[3].
Substituting PDSEMA with standard functional monomers compromises either the reversibility or the processability of the final polymer [1]. If a buyer substitutes PDSEMA with maleimide-functionalized methacrylates, the resulting thiol-conjugation forms an irreversible thioether bond, entirely eliminating the glutathione-triggered release capabilities required for redox-responsive applications [2]. Conversely, utilizing aliphatic bis-methacrylate disulfides as an alternative introduces two polymerizable vinyl groups, which forces immediate crosslinking and premature gelation during the initial polymerization phase, preventing the isolation of soluble, well-defined prepolymers [1]. Furthermore, replacing PDSEMA with generic hydroxyl- or carboxyl-bearing monomers (like HEMA or methacrylic acid) necessitates harsh, multi-step coupling reagents (e.g., EDC/NHS) for bioconjugation, which often degrades sensitive biological payloads and complicates downstream purification [3].
PDSEMA contains a single polymerizable methacrylate group alongside a protected disulfide, enabling controlled chain growth. In RAFT copolymerizations, PDSEMA achieves >95% monomer conversion while maintaining narrow dispersity (PDI = 1.08–1.15) [1]. In contrast, using bis(2-methacryloyloxyethyl) disulfide as a baseline comparator results in immediate network crosslinking and macroscopic gelation, preventing the formation of soluble linear or block architectures [2].
| Evidence Dimension | Polymer architecture control and dispersity |
| Target Compound Data | PDSEMA (Linear/block prepolymers, PDI 1.08–1.15) |
| Comparator Or Baseline | Bis-methacrylate disulfides (Insoluble crosslinked networks / gelation) |
| Quantified Difference | Soluble prepolymer synthesis vs. 100% premature crosslinking |
| Conditions | RAFT polymerization at 60–65 °C in organic solvents |
Enables the procurement of a monomer that allows for the precise synthesis and storage of soluble prepolymers prior to downstream crosslinking or functionalization.
The pendant pyridyl disulfide group on PDSEMA-derived polymers facilitates highly efficient post-polymerization modification via thiol-disulfide exchange. Studies demonstrate >95% conjugation efficiency with thiol-bearing molecules (e.g., PEG-SH, peptides) under mild aqueous conditions (pH 7.2–7.4)[1]. When compared to the esterification of standard HEMA-based polymers, which typically requires excess coupling reagents and yields lower, more variable conversions, PDSEMA provides a highly selective, reagent-free conjugation pathway[2].
| Evidence Dimension | Conjugation efficiency |
| Target Compound Data | PDSEMA polymers (>95% efficiency via thiol-disulfide exchange) |
| Comparator Or Baseline | HEMA polymers (Variable efficiency requiring EDC/NHS coupling) |
| Quantified Difference | >95% reagent-free conversion vs. reagent-dependent partial conversion |
| Conditions | Aqueous buffer, pH 7.2–7.4, ambient temperature |
Drastically simplifies manufacturing workflows by eliminating the need for harsh coupling reagents and complex purification steps during bioconjugation.
For stimuli-responsive materials, the nature of the linkage dictates performance. PDSEMA forms reversible disulfide bonds with thiolated payloads, enabling >80% payload release in the presence of 10 mM glutathione (intracellular reducing conditions) while maintaining <10% leakage at physiological pH [2]. In contrast, maleimide-functionalized methacrylates form irreversible thioether bonds, resulting in negligible (<5%) payload release under identical reducing conditions [1].
| Evidence Dimension | Payload release in reducing environments |
| Target Compound Data | PDSEMA-conjugates (>80% release in 10 mM GSH) |
| Comparator Or Baseline | Maleimide-conjugates (<5% release, irreversible thioether) |
| Quantified Difference | >75% increase in stimuli-triggered release |
| Conditions | Aqueous media, pH 7.4 vs. 10 mM glutathione |
Justifies the selection of PDSEMA for smart drug delivery systems where controlled, environment-specific payload release is a strict functional requirement.
A significant operational advantage of PDSEMA is the generation of 2-pyridinethione as a leaving group during the thiol-disulfide exchange. This byproduct exhibits a distinct UV-Vis absorbance (λmax = 343 nm to 375 nm depending on the solvent), allowing for real-time, quantitative tracking of the conjugation progress [2]. Aliphatic disulfide monomers lack this chromophoric leaving group, requiring buyers to rely on secondary, offline assays (such as Ellman's reagent) to determine reaction completion [1].
| Evidence Dimension | In-situ reaction tracking |
| Target Compound Data | PDSEMA (Direct UV-Vis quantification at 343/375 nm) |
| Comparator Or Baseline | Aliphatic disulfide methacrylates (Requires offline secondary assays) |
| Quantified Difference | 1-step real-time monitoring vs. multi-step offline sampling |
| Conditions | Thiol-disulfide exchange in aqueous or mixed media |
Streamlines quality control and process analytical technology (PAT) by allowing direct, non-destructive monitoring of functionalization steps.
Where this compound is the right choice for formulating polymeric micelles or nanogels that must remain stable in circulation but rapidly release therapeutics (e.g., doxorubicin or siRNA) upon encountering high intracellular glutathione concentrations[1].
Where this compound is the right choice for attaching sensitive biological ligands to polymer backbones, utilizing the >95% efficient thiol-disulfide exchange to avoid the denaturing conditions associated with traditional crosslinking reagents [2].
Where this compound is the right choice for creating polymer networks that require reversible crosslinking, allowing the material to undergo shear-thinning for injection or 3D printing, followed by structural recovery [3].
Where this compound is the right choice for coating biosensors or gold nanoparticles, as the built-in 2-pyridinethione leaving group allows manufacturers to precisely quantify the ligand density on the surface in real-time [4].